molecular formula C15H19N3O4S B6562373 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-36-7

3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6562373
CAS No.: 1021214-36-7
M. Wt: 337.4 g/mol
InChI Key: YYZYHIHBUBEMNW-UHFFFAOYSA-N
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Description

3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties

Mechanism of Action

Target of Action

The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.

Mode of Action

This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.

Biochemical Pathways

Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.

Result of Action

The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of a suitable spirocyclic precursor with benzyl chloride and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules through various chemical reactions, including cyclization and substitution reactions.

Reaction Type Description
CyclizationFormation of cyclic compounds from linear precursors.
SubstitutionReplacement of functional groups to create diverse derivatives.

Biology

Ligand for Biological Targets
Research indicates that 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as a ligand for several biological receptors and enzymes. Its ability to selectively bind to these targets makes it valuable in pharmacological studies.

Target Interaction Type Potential Effects
Delta Opioid ReceptorAgonistPain modulation
Enzymatic ReceptorsInhibitorMetabolic regulation

Medicine

Therapeutic Potential
The compound has been explored for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may provide pain relief with fewer side effects compared to traditional analgesics.

Property Description
Analgesic ActivityReduces pain perception through receptor modulation.
Anti-inflammatoryDecreases inflammation markers in biological assays.

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.

Case Study 2: Synthesis of Derivatives

Researchers successfully utilized this compound in the synthesis of novel spirocyclic derivatives that exhibited enhanced biological activity against specific cancer cell lines. The derivatives were synthesized through a series of reactions involving the original compound as a precursor.

Comparison with Similar Compounds

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

  • 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

Uniqueness: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYHIHBUBEMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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